molecular formula C12H13BrN2O3S B2432501 4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421462-28-3

4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2432501
CAS No.: 1421462-28-3
M. Wt: 345.21
InChI Key: NYDMFDBBOMTZLR-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .


Molecular Structure Analysis

Isoxazole has a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of a new zinc phthalocyanine with substituents related to benzenesulfonamide derivatives. This compound exhibits excellent properties for photodynamic therapy, particularly in the treatment of cancer, due to its good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Inflammatory and Anticancer Agents

Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. They evaluated these compounds for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. One particular compound showed promise as an anticancer agent without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Gul et al. (2016) conducted a study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, investigating their carbonic anhydrase I and II inhibitory effects. The compounds exhibited a range of inhibitory values, with some being identified as potential candidates for further detailed carbonic anhydrase inhibition studies (Gul et al., 2016).

Antimicrobial Agents

Bekhit et al. (2008) synthesized pyrazolyl benzenesulfonamide derivatives and evaluated them for anti-inflammatory activity. Several compounds surpassed the effectiveness of indomethacin, a standard anti-inflammatory drug, and showed selective inhibitory activity towards the COX-2 enzyme. These compounds also displayed superior gastrointestinal safety profiles compared to indomethacin and possessed antimicrobial activities against various bacterial strains (Bekhit et al., 2008).

Future Directions

Given the wide range of biological activities exhibited by isoxazole derivatives, there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

4-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-9-8-11(18-15-9)6-7-14-19(16,17)12-4-2-10(13)3-5-12/h2-5,8,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDMFDBBOMTZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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